5-Nitro-2-pyrrolidin-1-ylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

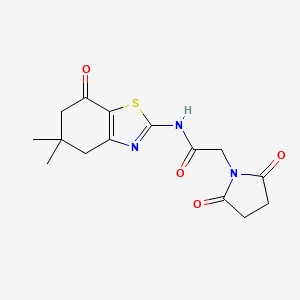

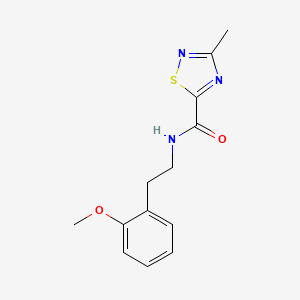

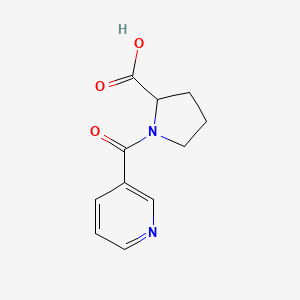

5-Nitro-2-pyrrolidin-1-ylbenzonitrile is a chemical compound with the molecular formula C11H11N3O2 .

Synthesis Analysis

The synthesis of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile involves three synthesis methods . The product is available for purchase from various suppliers for proteomics research .Molecular Structure Analysis

The molecular structure of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

5-Nitro-2-pyrrolidin-1-ylbenzonitrile has a molecular weight of 217.22 . The predicted properties include a melting point of 135-137 °C, a boiling point of 403.6±40.0 °C, and a density of 1.31±0.1 g/cm3 .Scientific Research Applications

Asymmetric Organocatalysis

5-Pyrrolidin-2-yltetrazole, a related compound to 5-Nitro-2-pyrrolidin-1-ylbenzonitrile, has shown promising results in asymmetric organocatalysis. This compound serves as an efficient organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones. Its application requires short reaction times and tolerates a broad substrate scope, possibly proceeding via the generation of an iminium species (Mitchell et al., 2006).

Redox Potentials in Cyclic Nitroxides

Studies on the redox potentials of cyclic nitroxides, including pyrrolidine derivatives, are significant. These studies involve experimental determination and high-level ab initio molecular orbital calculations to understand the influence of ring system, substituents, and groups surrounding the radical moiety on the redox potentials (Blinco et al., 2008).

Anion Binding and Deprotonation Indicators

Pyrrole 2,5-diamide clefts, including derivatives with 4-nitrophenyl or 3,5-dinitrophenyl groups, have been synthesized and studied for their structural behavior, anion binding, and color-change signalled deprotonation. These compounds, such as the 3,5-dinitrophenyl derivative, deprotonate in the presence of fluoride in acetonitrile solution, leading to a visible color change (Camiolo et al., 2003).

Corrosion Inhibition

2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, including derivatives with nitro groups, have been investigated as corrosion inhibitors. Their efficacy in preventing mild steel corrosion in acidic environments has been demonstrated through various methods, including weight loss, electrochemical techniques, and theoretical studies (Verma et al., 2016).

Stability of Nitroxides

The stability of nitroxides, including pyrrolidine derivatives, against chemical reduction is crucial for their applications in biophysics, structural biology, and biomedical research. Studies have been conducted on the thermal stability and kinetics of reduction of newly synthesized nitroxides, providing insights into their application potential (Zhurko et al., 2020).

Supramolecular Complexes

Research on heterodinuclear non-covalent podates involving pyrrolidine-based compounds has been conducted. These studies focus on the reaction of segmental compounds with metal ions, leading to the formation of complexes with unique structures and properties (Piguet et al., 1997).

Future Directions

properties

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNJKMAVTCVCCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-pyrrolidin-1-ylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)

![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)